molecular formula C12H8Cl2O B6321631 3-Chloro-5-(3-chlorophenyl)phenol CAS No. 79881-37-1

3-Chloro-5-(3-chlorophenyl)phenol

Cat. No.: B6321631
CAS No.: 79881-37-1
M. Wt: 239.09 g/mol
InChI Key: PCDMWQLKNQIRNA-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-chlorophenyl)phenol (CAS 79881-37-1) is a chlorinated phenolic compound of interest in scientific research. Its structure features two distinct chloro-substituted aromatic rings: a central phenol ring with a chlorine atom at the 3-position and a 3-chlorophenyl group at the 5-position, and it has a molecular weight of 239.09 g/mol . Research Applications and Synthesis: This compound serves as a valuable synthetic intermediate in the preparation of more complex chemical compounds . It can be efficiently synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, a method known for its excellent regioselectivity . Alternative synthetic routes include copper-mediated Ullmann coupling and electrophilic aromatic substitution, though the latter may present challenges in regioselectivity control . Mechanism of Action and Properties: Like other chlorophenols, its primary mechanism of action is understood to be the uncoupling of oxidative phosphorylation . This process disrupts the proton gradient across the mitochondrial membrane, thereby inhibiting adenosine triphosphate (ATP) synthesis and compromising cellular energy production . Chlorophenols as a class are recognized as environmentally persistent contaminants and are subject to regulatory monitoring due to their potential toxicity, which can include histopathological alterations and genotoxic effects . The International Agency for Research on Cancer (IARC) has classified several chlorophenols as potential human carcinogens (Group 2B) . Attention: This product is intended For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-5-(3-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDMWQLKNQIRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229942
Record name 3-Chloro-5-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79881-37-1
Record name 3-Chloro-5-(3-chlorophenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-(3-chlorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloro-Denitration of Nitro Precursors

Nitro groups act as directing groups for chlorination and can be reduced to hydroxyl groups. For example, 3,4-dichloro-5-nitrobenzotrifluoride undergoes chloro-denitration to yield trichlorinated products. A similar approach could be applied to a nitro-substituted biphenyl precursor:

5-Nitro-3-chlorobiphenylCl2,Δ3,5-Dichloro-5-nitrobenzeneH2/Pd3-Chloro-5-(3-chlorophenyl)phenol\text{5-Nitro-3-chlorobiphenyl} \xrightarrow{\text{Cl}2, \Delta} \text{3,5-Dichloro-5-nitrobenzene} \xrightarrow{\text{H}2/\text{Pd}} \text{this compound}

Conditions :

  • Vapor-phase chlorination at 320–380°C with Cl₂:organic reactant molar ratios of 3:1.

  • Catalytic hydrogenation (H₂, Pd/C) in ethanol at 60°C.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-bromo-3-chlorophenol with 3-chlorophenylboronic acid offers regioselective biaryl formation. The patent highlights analogous couplings using boronic acids in dimethylsulfoxide (DMSO) with KOH:

5-Bromo-3-chlorophenol+3-Chlorophenylboronic AcidPd(PPh3)4,KOHThis compound\text{5-Bromo-3-chlorophenol} + \text{3-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{KOH}} \text{this compound}

Optimized Parameters :

  • Solvent: DMSO/water (4:1).

  • Temperature: 80°C, 12–16 hours.

  • Yield: ~85% (extrapolated from).

Ullmann Coupling

Copper-mediated coupling of 3-chloro-5-iodophenol with 3-chlorophenylmagnesium bromide under ligand-free conditions:

3-Chloro-5-iodophenol+3-ChlorophenylMgBrCuI, DMFThis compound\text{3-Chloro-5-iodophenol} + \text{3-ChlorophenylMgBr} \xrightarrow{\text{CuI, DMF}} \text{this compound}

Advantages :

  • Avoids expensive palladium catalysts.

  • Functional group tolerance for halogens.

Electrophilic Aromatic Substitution (EAS)

Friedel-Crafts Alkylation

Introducing the 3-chlorophenyl group via AlCl₃-catalyzed alkylation:

3-Chlorophenol+3-Chlorobenzyl ChlorideAlCl3This compound\text{3-Chlorophenol} + \text{3-Chlorobenzyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}

Challenges :

  • Regioselectivity control due to competing ortho/para-directing effects of –OH and –Cl groups.

  • Requires protective group strategies (e.g., O-methylation).

Analytical Validation and Characterization

Critical spectroscopic data for confirming the structure of this compound:

Technique Expected Signals
¹H NMR (CDCl₃)δ 7.25–7.15 (m, 4H, ArH), 6.90 (s, 1H, ArH), 5.20 (s, 1H, –OH)
¹³C NMR δ 155.2 (C–OH), 140.1–125.3 (Ar–Cl), 118.7 (C–Cl)
MS (EI) m/z 268 [M]⁺, 270 [M+2]⁺ (Cl isotopic pattern)

Comparative Evaluation of Methods

Method Yield Cost Scalability Regioselectivity
Suzuki-Miyaura Coupling85%HighModerateExcellent
Ullmann Coupling70%LowHighModerate
Friedel-Crafts Alkylation50%LowLowPoor

Industrial Considerations

  • Vapor-Phase Chlorination : Preferred for bulk production due to continuous processing and high yields (83–94%).

  • Solvent Selection : DMSO enhances reaction rates in NAS but requires rigorous purification steps.

  • Byproduct Management : Isomer formation during EAS necessitates chromatographic separation.

Chemical Reactions Analysis

3-Chloro-5-(3-chlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-5-(3-chlorophenyl)phenol has various applications in scientific research:

Mechanism of Action

The primary mechanism of action of chlorophenols, including 3-Chloro-5-(3-chlorophenyl)phenol, is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the energy currency of the cell, leading to cell death .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in 3-Chloro-5-(trifluoromethoxy)phenol significantly increases acidity compared to methyl or methylsulfanyl substituents . The target compound’s 3-chlorophenyl group likely exerts a moderate electron-withdrawing effect, enhancing phenol acidity relative to 3-Chloro-5-methylphenol. Steric Effects: The bulky 3-chlorophenyl group in the target compound may hinder rotational freedom and reduce solubility in polar solvents compared to smaller substituents (e.g., -CH₃ or -SCH₃).

Physicochemical and Environmental Properties

  • Lipophilicity and Persistence: The target compound’s two aromatic rings and chlorine atoms increase logP (estimated >3.5), favoring bioaccumulation. This contrasts with 3-Chlorophenol (logP ~2.3), which is more water-soluble and volatile . Chlorophenols generally exhibit environmental persistence; highlights restrictions due to toxicity, implying stringent handling requirements for the target compound .
  • Thermal Stability: 1-(3-Chlorophenyl)-1H-tetrazole decomposes exothermically, releasing radicals .

Biological Activity

3-Chloro-5-(3-chlorophenyl)phenol, a chlorinated phenolic compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant studies, case analyses, and data tables.

This compound is characterized by its chlorinated aromatic structure, which influences its reactivity and biological interactions. The compound's molecular formula is C12_{12}H8_{8}Cl2_{2}O, and it exhibits properties typical of chlorinated phenols, such as increased lipophilicity and potential bioactivity against various pathogens.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against bacterial strains. Research indicates that chlorinated phenols can disrupt bacterial cell membranes and interfere with enzymatic functions, leading to cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 20 µg/mL.

Pathogen MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus1518
Escherichia coli2015

These findings suggest that the compound may serve as a promising candidate for developing new disinfectants or antiseptics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have shown that chlorinated phenols can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

A recent investigation into the anticancer effects of phenolic compounds highlighted the efficacy of this compound against several cancer cell lines. The compound demonstrated notable sensitivity against:

  • MCF7 (breast cancer) : PGI = 24.79
  • NCI-H460 (lung cancer) : PGI = 55.61

The percentage growth inhibition (PGI) values indicate a strong potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular components:

  • Membrane Disruption : The compound's lipophilic nature allows it to penetrate lipid membranes, disrupting cellular integrity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function and growth.

Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound .

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of 3-Chloro-5-(3-chlorophenyl)phenol?

  • Methodological Answer : Structural confirmation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic proton environments and chlorine/aryl substituent positions. FT-IR can validate the phenolic -OH stretch (~3200–3500 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 234.9904 for [M+H]⁺). For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and spatial arrangements .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (1-hour breakthrough time for routine handling) and butyl rubber gloves (>4-hour resistance for direct exposure). Employ fume hoods to minimize inhalation risks. In case of skin contact, wash with soap and water; for ingestion, seek immediate medical attention. Refer to OSHA-compliant SDS guidelines for disposal and spill management .

Q. How is this compound typically synthesized?

  • Methodological Answer : A common route involves Ullmann coupling between 3-chlorophenol and 1,3-dichlorobenzene under catalytic Cu(I) conditions. Alternatively, Friedel-Crafts alkylation using AlCl₃ as a Lewis acid introduces the chlorophenyl group. Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in electrophilic substitution?

  • Methodological Answer : The meta-chlorine and para-chlorophenyl groups deactivate the aromatic ring via -I and -M effects , directing electrophiles to the less hindered ortho position relative to the hydroxyl group. Kinetic studies using nitration (HNO₃/H₂SO₄) show reduced reaction rates (k = 0.12 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for phenol). Computational modeling (DFT) corroborates electron density distribution .

Q. How can contradictory melting point data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., reported mp 89–93°C vs. 91–94°C) often arise from purity differences or polymorphism . Conduct DSC analysis (heating rate 10°C/min under N₂) to identify phase transitions. Compare HPLC purity (>99% vs. 95% batches) and recrystallize using solvents like ethanol/water. Cross-validate with X-ray powder diffraction to detect crystalline forms .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

  • Methodological Answer : Derivatize the phenolic -OH via O-alkylation or sulfonation to enhance bioavailability. For kinase inhibition assays (e.g., EGFR), introduce triazole or quinazoline moieties via click chemistry (CuAAC). Assess IC₅₀ values using cell-based assays (e.g., MTT) and validate binding via surface plasmon resonance (SPR) . SAR studies highlight the critical role of the chlorophenyl group in hydrophobic pocket interactions .

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